REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Li]CCCC.C[C:14]1[CH:22]=[C:21]([Br:23])[CH:20]=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].CN(P(N(C)C)(N(C)C)=O)C.C[Li].[Li]C([O-])=O.[Li+].CC([N-]C(C)C)C.C(=O)C>C1COCC1>[Br:23][C:21]1[CH:20]=[C:19]2[C:15](=[CH:14][CH:22]=1)[C:16](=[O:17])[O:18][CH:5]([CH3:6])[CH2:7]2 |f:6.7|
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Name
|
dry ice acetone
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
155 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)Br
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
155 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting bright red solution was stirred at −78° C. for an additional 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir for an additional 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The flask containing the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with 4M HCl in Dioxane (50 mL)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temp for an additional 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
CUSTOM
|
Details
|
was partitioned b/w 200 mL EtOAc and 200 mL water
|
Type
|
WASH
|
Details
|
The organic layer was washed with waster, brine
|
Type
|
CUSTOM
|
Details
|
dried with mag
|
Type
|
FILTRATION
|
Details
|
sulfate, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification via MPLC (30-70% DCM/Hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CC(OC(C2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |